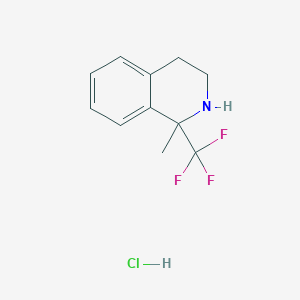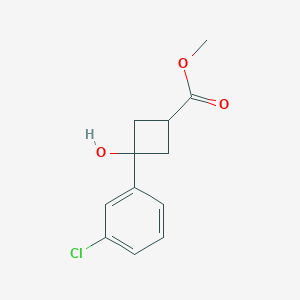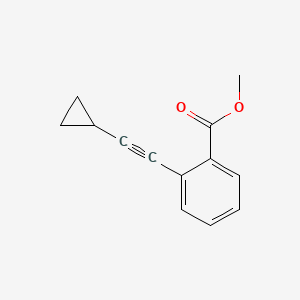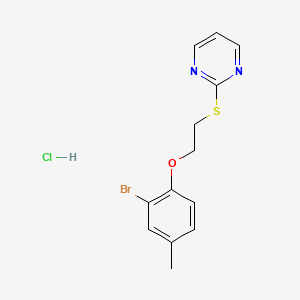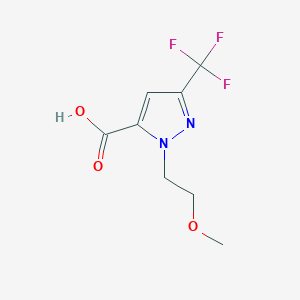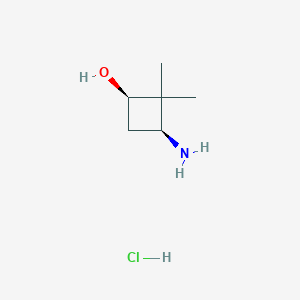![molecular formula C8H7F3N4 B1472982 (7-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine CAS No. 1785249-12-8](/img/structure/B1472982.png)
(7-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine
Descripción general
Descripción
This compound belongs to the class of organic compounds known as triazolopyridines . It is a nitrogenous heterocyclic compound and has a molecular formula of C8H11F3N4 .
Synthesis Analysis
The synthesis of this compound involves multiple steps. One method involves adding ethanol and hydrazine hydrate, dropwise adding 2-chloropyrazine, and regulating the pH value to 6 . Another method involves the treatment of 3-trifluoromethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-α]pyrazine hydrochloride with an array of isocyanates in the presence of triethylamine .Molecular Structure Analysis
The molecular structure of this compound includes a triazole ring fused with a pyridine ring, which is substituted with a trifluoromethyl group . The InChI code for this compound is 1S/C8H11F3N4.2ClH/c9-8(10,11)5-1-2-15-6(3-5)13-14-7(15)4-12;;/h5H,1-4,12H2;2*1H .Physical And Chemical Properties Analysis
The compound has a molecular weight of 293.12 . It is a powder at room temperature .Aplicaciones Científicas De Investigación
Pharmaceutical Intermediate for Antidiabetic Drugs
This compound serves as an intermediate in the synthesis of sitagliptin phosphate , a novel antidiabetic drug that inhibits dipeptidyl peptidase-4 (DPP-4). This inhibition improves the body’s ability to reduce high blood glucose levels . Sitagliptin phosphate, marketed as Januvia, is the first in its class of DPP-4 inhibitors and has a significant market presence due to its efficacy.
Antibacterial Activity
Recent studies have synthesized novel derivatives of triazolo[4,3-a]pyrazine, which include the trifluoromethyl group, and evaluated their antibacterial activity. Some derivatives have shown moderate to good activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains . This indicates potential for developing new antibacterial agents.
Antidiabetic Drug Development
The trifluoromethyl group in triazolo[4,3-a]pyrazine derivatives has been linked to the development of FDA-approved antidiabetic drugs like sitagliptin phosphate. These compounds act as inhibitors of dipeptidyl peptidase 4 (DPP-4), which is a promising target for type 2 diabetes treatment .
Anti-Inflammatory and Analgesic Applications
Compounds with the triazolo[4,3-a]pyrazine structure have been investigated for their potential as P2X7 antagonists. These antagonists are considered promising drug candidates for treating conditions accompanied by inflammation, including rheumatoid arthritis and neuropathic pain .
Antitumor and Antiproliferative Effects
The structural motif of triazolo[4,3-a]pyrazine is being explored for its antitumor effects. Some derivatives have shown potent antitumor activity, making them candidates for further research in cancer therapy .
Antifungal and Herbicidal Agents
Derivatives of 1,2,4-triazolo[4,3-a]pyrazine have been extensively applied in the development of antifungal agents. Additionally, they have shown promise as herbicides, indicating their versatility in both medical and agricultural fields .
Safety and Hazards
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as [1,2,4]triazolo[4,3-a]pyrazine derivatives, have been found to inhibit c-met/vegfr-2 kinases . These kinases play a crucial role in cell growth and survival, and their inhibition can lead to the suppression of cancer cell proliferation .
Mode of Action
Similar compounds have been shown to bind to their target proteins, inhibiting their activity . This interaction can lead to changes in the cellular processes controlled by these proteins, such as cell growth and survival .
Biochemical Pathways
The inhibition of c-met/vegfr-2 kinases by similar compounds can affect multiple cellular pathways, including those involved in cell growth, survival, and angiogenesis .
Result of Action
The inhibition of c-met/vegfr-2 kinases by similar compounds can lead to the suppression of cancer cell proliferation .
Propiedades
IUPAC Name |
[7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N4/c9-8(10,11)5-1-2-15-6(3-5)13-14-7(15)4-12/h1-3H,4,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTLUIVPBDUSVMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NN=C2CN)C=C1C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(7-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2,2-dimethyl-N-[5-(pyrazin-2-yl)pyridin-2-yl]propanamide](/img/structure/B1472903.png)


